molecular formula C23H27NO3 B2487740 Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate CAS No. 2230799-06-9

Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate

Cat. No. B2487740
M. Wt: 365.473
InChI Key: LHFGBBOALWBWPP-CVDCTZTESA-N
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Description

Tert-butyl carboxylates are a type of organic compound that contain a tert-butyl group (a carbon atom bonded to three other carbon atoms) and a carboxylate group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group). They are often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), a benzyl group (a carbon atom bonded to a benzene ring), and a tert-butyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of around 242.32 , a density of 1.1±0.1 g/cm3, a boiling point of 295.4±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Safety And Hazards

Safety information for similar compounds often includes hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-22(2,3)27-21(25)23-15-24(13-17-9-5-4-6-10-17)14-19(23)18-11-7-8-12-20(18)26-16-23/h4-12,19H,13-16H2,1-3H3/t19-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFGBBOALWBWPP-CVDCTZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CN(CC1C3=CC=CC=C3OC2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@]12CN(C[C@H]1C3=CC=CC=C3OC2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137965578

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